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Compound of Interest

3-Hydroxy-2-
Compound Name:
methoxybenzaldehyde

Cat. No.: B043290

A detailed analysis for researchers and drug development professionals on the distinct
spectroscopic characteristics of various hydroxy methoxy benzaldehyde isomers, crucial for
their accurate identification and differentiation in complex chemical environments.

The structural isomers of hydroxy methoxy benzaldehyde, sharing the same molecular formula
(CsHs0Os3) and molecular weight (approximately 152.15 g/mol ), present a unique challenge in
their identification due to subtle differences in the substitution patterns on the benzene ring.
This guide provides a comprehensive comparative analysis of the spectroscopic signatures of
3-Hydroxy-2-methoxybenzaldehyde and its key isomers, including vanillin (4-hydroxy-3-
methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic
techniques for 3-Hydroxy-2-methoxybenzaldehyde and a selection of its isomers. These
distinctions are critical for unambiguous identification.

'H NMR Spectroscopy Data (Chemical Shift 6 in ppm)
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Compound Aldehyde-H

Aromatic-H

Methoxy-H Hydroxyl-H

3-Hydroxy-2-

l

methoxybenzald 9.8

ehyde

~7.1-7.5

2-Hydroxy-3-

l

methoxybenzald 9.8

ehyde (o-Vanillin)

~6.9-7.2

~3.9 ~11.0

4-Hydroxy-3-
methoxybenzald ~9.8
ehyde (Vanillin)

~7.4,7.0,6.9

3-Hydroxy-4-
methoxybenzald
ehyde

(Isovanillin)

~7.4,7.3,6.9

2-Hydroxy-4-
methoxybenzald ~9.7
ehyde

~7.4,6.5,6.4

~3.8 ~11.4

4-Hydroxy-2-
methoxybenzald ~9.7

ehyde

~7.3,6.6,6.4

~3.8 ~10.8

2-Hydroxy-5-
methoxybenzald ~9.9

ehyde

~7.1,7.0,6.9

~3.8 ~10.8

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

13C NMR Spectroscopy Data (Chemical Shift d in ppm)
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Aromatic C-H

Compound c=0 Aromatic C-O Methoxy C
& C-C
2-Hydroxy-3-

y Y ~125, ~120,
methoxybenzald ~196 ~152, ~148 ~56
- ~118, ~115

ehyde (o-Vanillin)
2-Hydroxy-4-
yeroy ~133, ~108,
methoxybenzald ~194 ~166, ~162 ~55
~101, ~98
ehyde

Note: Comprehensive 3C NMR data for all isomers was not consistently available in the
searched literature. The table presents available data for comparison.

Infrared (IR) Spectroscopy Data (Wavenumber in cm™?)
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Compound O-H Stretch C-H (aldehyde) C=0O Stretch C-O Stretch
3-Hydroxy-2-

methoxybenzald ~3400 ~2850, ~2750 ~1680 ~1250

ehyde

2-Hydroxy-3-

methoxybenzald ~3200 ~2850, ~2750 ~1660 ~1250

ehyde (o-Vanillin)

4-Hydroxy-3-
methoxybenzald ~3200 ~2850, ~2750 ~1680 ~1270
ehyde (Vanillin)

3-Hydroxy-4-
methoxybenzald

~3300 ~2850, ~2750 ~1680 ~1270
ehyde

(Isovanillin)

2-Hydroxy-4-
methoxybenzald ~3200 ~2850, ~2750 ~1650 ~1260
ehyde

4-Hydroxy-2-
methoxybenzald ~3200 ~2850, ~2750 ~1650 ~1260
ehyde

2-Hydroxy-5-
methoxybenzald ~3200 ~2850, ~2750 ~1660 ~1260
ehyde

Note: IR peak positions are approximate. The broadness and exact position of the O-H stretch
are dependent on hydrogen bonding.

Mass Spectrometry (MS) Data (m/z)
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Compound Molecular lon (M%) Key Fragment lons

3-Hydroxy-2-
152 151, 123, 95
methoxybenzaldehyde

2-Hydroxy-3-
methoxybenzaldehyde (o- 152 151, 137, 123, 109

Vanillin)

4-Hydroxy-3-
methoxybenzaldehyde 152 151, 137, 123, 109, 81
(Vanillin)

3-Hydroxy-4-
methoxybenzaldehyde 152 151, 123, 95

(Isovanillin)

2-Hydroxy-4-
152 151, 123, 95
methoxybenzaldehyde

4-Hydroxy-2-
152 151, 123, 95
methoxybenzaldehyde

2-Hydroxy-5-
152 151, 137, 123, 109
methoxybenzaldehyde

Note: Fragmentation patterns can vary with the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure
reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the hydroxy methoxy benzaldehyde isomer
was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-ds) in an NMR
tube. Tetramethylsilane (TMS) was used as an internal standard.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
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» 'H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and 16 transients.

e 13C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 2.0 s, and 1024 transients.

o Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3
Hz for *H and 1.0 Hz for 13C spectra, followed by Fourier transformation. Chemical shifts are
reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. For liquid samples, a thin film was prepared
between two KBr plates.

e Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector.

» Data Acquisition: The spectra were collected in the range of 4000-400 cm~1* with a resolution
of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of a pure KBr pellet was recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The samples were introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

¢ Instrumentation: Electron ionization (El) mass spectra were obtained on a mass
spectrometer with an ionization energy of 70 eV.

o Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 40-400.
The resulting mass spectrum provides information on the molecular weight and
fragmentation pattern of the compound.
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Experimental Workflow

The logical flow of the comparative spectroscopic analysis is illustrated in the diagram below.

Experimental Workflow for Comparative Spectroscopic Analysis
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Caption: Workflow for the comparative analysis of hydroxy methoxy benzaldehyde isomers.

This guide highlights the subtle yet significant differences in the spectroscopic data of 3-
Hydroxy-2-methoxybenzaldehyde and its isomers. A thorough understanding of these
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spectral fingerprints is indispensable for researchers in the fields of natural product chemistry,
synthetic chemistry, and drug development for the unequivocal identification and
characterization of these compounds.

 To cite this document: BenchChem. [A Comparative Spectroscopic Investigation of 3-
Hydroxy-2-methoxybenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b043290#comparative-spectroscopic-
analysis-of-3-hydroxy-2-methoxybenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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